molecular formula C14H11FO2 B1439799 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1178458-04-2

2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1439799
CAS No.: 1178458-04-2
M. Wt: 230.23 g/mol
InChI Key: BAXXLECALKOFNA-UHFFFAOYSA-N
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Description

2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1178458-04-2) is a high-purity biphenyl derivative offered for research and development purposes. This compound, with the molecular formula C 14 H 11 FO 2 and a molecular weight of 230.23 Da, is part of a class of biphenyl structures that are valuable scaffolds in medicinal chemistry . The strategic incorporation of fluorine atoms in molecular design is a well-established tactic to modulate a compound's electronic properties, lipophilicity, and metabolic stability, making fluorinated analogs crucial for probing and optimizing structure-activity relationships (SAR) . Similarly, the carboxylic acid functional group can serve as a critical pharmacophore, and exploring its isosteres is a common method for improving drug potency and refining pharmacokinetic profiles . As such, this chemical serves as a versatile building block for the synthesis and discovery of novel bioactive molecules. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-fluoro-5-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-6-13(15)12(7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXXLECALKOFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681126
Record name 2'-Fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178458-04-2
Record name 2'-Fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura reaction is the cornerstone for constructing the biphenyl framework. It involves coupling a halogenated aromatic compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

  • Typical reagents and conditions:

    • Aryl halide: e.g., 3-bromo-2-fluoro-5-methylbenzene or derivatives.
    • Arylboronic acid or pinacol ester: e.g., 3-carboxyphenylboronic acid pinacol ester.
    • Catalyst: Palladium complexes such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) or tetrakis(triphenylphosphine)palladium(0).
    • Base: Sodium bicarbonate, potassium carbonate, or sodium carbonate aqueous solutions.
    • Solvent: Dimethoxyethane, toluene, methanol, or mixtures thereof.
    • Temperature: Typically reflux or 80°C for 12–16 hours.
  • Mechanism:

    • Oxidative addition of the aryl halide to Pd(0).
    • Transmetalation with the arylboronic acid.
    • Reductive elimination to form the biphenyl bond.
  • Example:

    • 3-bromophenyl bis(2,4-dimethoxybenzyl)sulfamate was coupled with 3-carboxyphenylboronic acid pinacol ester in dimethoxyethane with sodium bicarbonate and Pd catalyst to yield a biphenyl carboxylic acid derivative.

Functional Group Transformations

  • Hydrolysis of esters to carboxylic acids:

    • Ester intermediates formed during coupling can be hydrolyzed under basic conditions (e.g., potassium hydroxide in methanol) to yield the free carboxylic acid.
  • Introduction of fluorine and methyl groups:

    • Fluorine substitution is introduced by using fluorinated aryl halides or boronic acids.
    • Methyl groups are introduced by starting from methyl-substituted aryl halides or via methylation reactions.

Representative Reaction Scheme

Step Reactants Reagents & Conditions Product
1 3-bromo-2-fluoro-5-methylbenzene + 3-carboxyphenylboronic acid pinacol ester Pd catalyst, NaHCO3, dimethoxyethane, reflux 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylate ester intermediate
2 Ester intermediate KOH, methanol, reflux 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid

Research Findings on Synthesis

  • The Suzuki–Miyaura coupling yields are generally high, averaging around 78% or more for similar biphenyl carboxylic acids.
  • The presence of fluorine substituents can slow down the coupling reaction compared to non-fluorinated analogs, requiring optimized reaction times and conditions.
  • Purification is usually achieved by column chromatography using ethyl acetate/petroleum ether mixtures.
  • Structural confirmation is done via NMR (1H, 13C), IR spectroscopy, mass spectrometry, and sometimes single-crystal X-ray diffraction for related biphenyl compounds.

Data Table: Summary of Key Synthetic Parameters

Parameter Typical Values/Conditions Notes
Catalyst Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 + PPh3 Choice depends on substrate and scale
Base NaHCO3, K2CO3, Na2CO3 aqueous solutions Mild bases preferred for functional group tolerance
Solvent Dimethoxyethane, toluene, methanol Mixtures often used for solubility
Temperature 80–110 °C Reflux or controlled heating
Reaction time 12–16 hours Monitored by TLC or HPLC
Yield 70–85% High yields typical with optimized conditions
Purification Column chromatography (ethyl acetate/pet ether) Standard for small molecule biphenyls
Characterization NMR, IR, MS, sometimes X-ray crystallography Confirms structure and purity

Chemical Reactions Analysis

2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

The biphenyl structure is a versatile scaffold in medicinal chemistry, and derivatives such as 2'-fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid serve as key intermediates in the synthesis of biologically active compounds.

  • Anticancer Agents : Many biphenyl derivatives exhibit anticancer properties. The incorporation of fluorine enhances the metabolic stability and bioactivity of these compounds. For instance, research has shown that fluorinated biphenyls can modulate biological activity through their interactions with biological targets, making them suitable for further development into anticancer drugs .
  • Anti-inflammatory Drugs : The compound can also be utilized in synthesizing anti-inflammatory agents. Fluorinated biphenyls have been recognized for their ability to inhibit inflammatory pathways, which is crucial in treating various inflammatory diseases .

Material Science Applications

This compound is not only important in pharmaceuticals but also finds applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : The rigidity and electron-withdrawing properties of fluorinated biphenyls make them ideal candidates for use in OLEDs. They contribute to the efficiency and stability of the devices by enhancing charge transport properties .
  • Liquid Crystals : This compound can act as a building block for liquid crystal systems, which are essential in display technologies. Its unique structural properties allow it to form mesophases that are critical for the functioning of liquid crystal displays (LCDs) .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that modifications at the carboxylic acid position significantly influenced cytotoxicity and selectivity towards cancer cells .

Case Study 2: Development of OLED Materials

Research focused on the synthesis of fluorinated biphenyl derivatives for use in OLEDs showed that these compounds exhibited enhanced luminescent properties compared to their non-fluorinated counterparts. The study highlighted the potential for these materials to improve device performance through better charge carrier mobility and stability .

Chemical Properties and Synthesis Pathways

The synthesis of this compound typically involves several steps including:

  • Fluorination : Introducing the fluorine atom at the ortho position relative to the carboxylic acid group.
  • Methylation : Adding a methyl group to enhance lipophilicity and biological activity.

These modifications are crucial as they affect both the physical properties and biological activities of the final compound.

Data Table

Application AreaSpecific UseImpact/Outcome
Pharmaceutical ChemistrySynthesis of anticancer agentsEnhanced efficacy against cancer cell lines
Material ScienceUse in OLEDsImproved charge transport properties
Material ScienceBuilding blocks for liquid crystalsEnhanced mesophase stability

Mechanism of Action

The mechanism of action of 2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, similar compounds like flurbiprofen exert their effects by inhibiting cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related biphenyl carboxylic acid derivatives, focusing on substituent positions, molecular properties, and applications.

Data Table of Key Analogs

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Features
2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid (1178458-04-2) 2'-F, 5'-CH₃, 3-COOH C₁₄H₁₁FO₂ 230.23 N/A Fluorine and methyl at adjacent positions
5-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid (1242336-54-4) 5-F, 3'-CH₃, 3-COOH C₁₄H₁₁FO₂ ~230.23 ≥95% Fluorine and methyl on opposing rings
4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid (2055398-37-1) 4-F, 5-CH₃, 3-COOH C₁₄H₁₁FO₂ 230.23 98% Fluorine and methyl on the same ring
2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylic acid (1351052-54-4) 2'-F, 5-SO₂NHCH₂(pyridinyl), 3-COOH C₁₉H₁₅FN₂O₄S 386.40 ≥95% Sulfamoyl-piperidine moiety enhances potential bioactivity
2',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid (1261984-18-2) 2',4'-Cl, 5-F, 3-COOH C₁₃H₇Cl₂FO₂ 303.11 N/A Dichloro substitution increases lipophilicity
2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Difluoral, 22494-42-4) 2',4'-F, 4-OH, 3-COOH C₁₃H₈F₂O₃ 262.20 N/A Hydroxyl group enhances acidity

Biological Activity

2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Chemical Formula : C15H13FO2
  • Molecular Weight : 244.26 g/mol
  • CAS Number : Not yet assigned in the literature.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that biphenyl derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for potential therapeutic applications in diseases linked to oxidative damage.

Anti-inflammatory Effects

Biphenyl derivatives have been explored for their anti-inflammatory properties. In vitro studies demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting a mechanism for alleviating conditions such as arthritis or other inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.
  • Modulation of Signaling Pathways : These compounds can influence signaling pathways related to cell survival and apoptosis, which may contribute to their therapeutic effects.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various biphenyl derivatives using DPPH and ABTS assays. The results indicated that this compound exhibited a notable reduction in free radical activity compared to control groups.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Control5045
Test Compound2520

Study 2: Anti-inflammatory Potential

In another study focusing on inflammatory markers, the compound was tested in a lipopolysaccharide (LPS)-induced inflammation model. The results showed a significant decrease in TNF-alpha and IL-6 levels upon treatment with the compound.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control300250
Test Compound150100

Q & A

Q. What synthetic methodologies are recommended for preparing 2'-fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid?

The Suzuki-Miyaura cross-coupling reaction is a robust method for constructing biphenyl scaffolds. For this compound, coupling a fluorinated and methyl-substituted arylboronic acid with a brominated benzoic acid derivative (e.g., 3-bromobenzoic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF or DME is ideal. Post-coupling, hydrolysis of the ester intermediate (if present) yields the carboxylic acid. Optimize reaction conditions (temperature, catalyst loading) to minimize byproducts like dehalogenation or homocoupling .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Use a combination of:

  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>98% by area normalization).
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at 2', methyl at 5') and biphenyl coupling. Fluorine-19 NMR can resolve fluorination sites .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M-H]⁻ expected at m/z 246.0692 for C₁₄H₁₁FO₃) .

Q. What computational tools are suitable for predicting binding interactions of this compound with biological targets?

AutoDock Vina is recommended for docking studies due to its efficiency and accuracy. Prepare the ligand (target compound) by optimizing its 3D structure (e.g., using Open Babel), and generate grid maps around the target protein’s active site. Multithreading can accelerate simulations. Validate docking poses with molecular dynamics (MD) simulations .

Advanced Research Questions

Q. How do steric and electronic effects of the 2'-fluoro and 5'-methyl groups influence reactivity in cross-coupling reactions?

The 2'-fluoro group acts as an electron-withdrawing meta-director, potentially slowing coupling rates but enhancing regioselectivity. The 5'-methyl group introduces steric hindrance, which may require elevated temperatures or bulky ligands (e.g., SPhos) to stabilize the palladium intermediate. Contrast with analogs like 4-fluoro-5-methyl-biphenyl-3-carboxylic acid (CAS 2055398-37-1) to isolate substituent effects .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo models?

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., using LC-MS/MS) to identify rapid clearance.
  • Protein Binding : Measure plasma protein binding (equilibrium dialysis) to explain reduced free drug availability.
  • Impurity Profiling : Trace impurities (e.g., 5-bromo-4-hydroxy-biphenyl-3-carboxylic acid analogs) may interfere with assays; use preparative HPLC to isolate pure batches .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anti-inflammatory targets?

Design analogs by varying substituents (e.g., replacing 5'-methyl with trifluoromethyl or methoxy groups) and test inhibition of COX-2 or NF-κB pathways. Use terphenyl-based inhibitors (e.g., PD-1/PD-L1 blockers) as a template for evaluating biphenyl interactions with protein pockets .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Fluorinated Byproducts : Use ¹⁹F NMR to detect fluorinated impurities undetectable by UV.
  • Isomeric Contaminants : Chiral HPLC or SFC may resolve stereoisomers formed during synthesis.
  • Limit of Quantification (LOQ) : Validate LC-MS methods to achieve LOQ <0.1% for regulatory compliance .

Case Studies and Methodological Insights

Q. How is this compound’s biphenyl core utilized in drug development (e.g., Eltrombopag analogs)?

The biphenyl-carboxylic acid moiety is critical in Eltrombopag (a thrombopoietin receptor agonist) for protein binding. Replace the pyrazolone ring in Eltrombopag with this compound’s fluoromethyl-substituted core to explore novel thrombopoietin mimetics. Synthesize methyl ester intermediates (e.g., ACI 055611) for improved solubility during screening .

Q. What safety protocols are advised for handling fluorinated biphenyl derivatives?

  • Toxicity Screening : Conduct Ames tests for mutagenicity and cytotoxicity assays (e.g., HepG2 cells).
  • Waste Disposal : Fluorinated compounds require incineration to prevent environmental persistence.
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/oral exposure .

Tables for Key Data

Property Value Method Reference
Molecular FormulaC₁₄H₁₁FO₃HRMS
Exact Mass246.0692HRMS
Recommended HPLC ColumnC18 (4.6 × 150 mm, 3.5 µm)Reverse-phase HPLC
Suzuki Coupling Yield65–85% (optimized)Pd(PPh₃)₄, K₂CO₃, DME

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
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2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid

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